2-Bromo-3-(2,3,5,6-tetramethylphenyl)-1-propene
Overview
Description
2-Bromo-3-(2,3,5,6-tetramethylphenyl)-1-propene is an organic compound characterized by the presence of a bromine atom and a tetramethylphenyl group attached to a propene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(2,3,5,6-tetramethylphenyl)-1-propene typically involves the bromination of 3-(2,3,5,6-tetramethylphenyl)-1-propene. This reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like carbon tetrachloride or dichloromethane. The reaction is usually conducted under reflux conditions to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(2,3,5,6-tetramethylphenyl)-1-propene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Addition Reactions: The double bond in the propene moiety can participate in addition reactions with halogens, hydrogen halides, or other electrophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or diols.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like ethanol or water, using reagents such as sodium hydroxide or potassium tert-butoxide.
Addition Reactions: Conducted in non-polar solvents like chloroform or dichloromethane, using reagents such as bromine or hydrogen chloride.
Oxidation Reactions: Performed using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide.
Major Products
Substitution Reactions: Formation of 3-(2,3,5,6-tetramethylphenyl)-1-propanol or 3-(2,3,5,6-tetramethylphenyl)-1-propylamine.
Addition Reactions: Formation of 2,3-dibromo-3-(2,3,5,6-tetramethylphenyl)propane or 3-(2,3,5,6-tetramethylphenyl)-1-chloropropane.
Oxidation Reactions: Formation of 3-(2,3,5,6-tetramethylphenyl)-1,2-epoxypropane or 3-(2,3,5,6-tetramethylphenyl)-1,2-propanediol.
Scientific Research Applications
2-Bromo-3-(2,3,5,6-tetramethylphenyl)-1-propene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(2,3,5,6-tetramethylphenyl)-1-propene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In addition reactions, the double bond reacts with electrophiles to form addition products. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-(2,3,4,5-tetramethylphenyl)-1-propene
- 2-Bromo-3-(2,4,5,6-tetramethylphenyl)-1-propene
- 2-Bromo-3-(2,3,5,6-tetramethylphenyl)-1-butene
Uniqueness
2-Bromo-3-(2,3,5,6-tetramethylphenyl)-1-propene is unique due to the specific positioning of the bromine atom and the tetramethylphenyl group, which influences its reactivity and the types of reactions it can undergo. This compound’s structural features make it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
IUPAC Name |
3-(2-bromoprop-2-enyl)-1,2,4,5-tetramethylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Br/c1-8-6-9(2)12(5)13(11(8)4)7-10(3)14/h6H,3,7H2,1-2,4-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVOVVRIDGAPCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)CC(=C)Br)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Br | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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